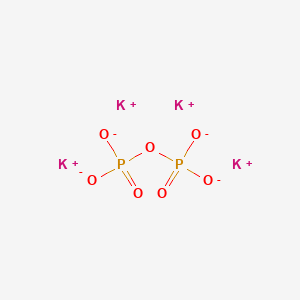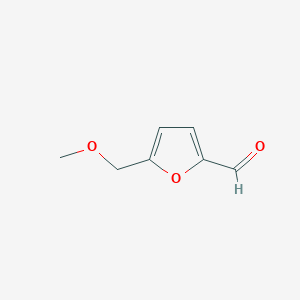
5-(Méthoxyméthyl)-2-furfuraldéhyde
Vue d'ensemble
Description
5-(Methoxymethyl)-2-furaldehyde is a natural product found in Jaborosa magellanica with data available.
Applications De Recherche Scientifique
- Études de discrimination chirale Bereznitski et al. (2002) ont exploré la discrimination chirale d'un composé similaire au 5-(Méthoxyméthyl)-2-furfuraldéhyde, en se concentrant sur la séparation des énantiomères en utilisant des phases stationnaires spécialisées.
- Les dérivés indoliques, qui partagent des similitudes structurales avec le this compound, ont démontré un potentiel antiviral. Par exemple :
- Xue et al. ont synthétisé des dérivés de 6-amino-4-substituéalkyl-1H-indole-2-substituécarboxylate et ont constaté qu'un composé présentait une activité inhibitrice contre le virus de la grippe A .
- Cihan-Üstündag et al. ont étudié les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide, qui ont montré une puissance contre le virus Coxsackie B4 .
- Bien qu'il ne soit pas directement lié au this compound, la recherche sur les cristaux plastiques ioniques organiques (OIPC) et les liquides ioniques (LI) met en évidence l'importance des groupes fonctionnels. Les LI fonctionnalisés par éther, qui partagent certaines caractéristiques avec notre composé, sont des électrolytes plus sûrs prometteurs pour les applications de stockage d'énergie .
Activité antivirale
Applications de stockage d'énergie
Propriétés
IUPAC Name |
5-(methoxymethyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHVULSQMDWKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172704 | |
| Record name | 5-Methoxymethylfurfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-64-2 | |
| Record name | 5-Methoxymethylfurfural | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxymethylfurfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(Methoxymethyl)-2-furaldehyde a compound of interest in the context of biofuels?
A1: 5-(Methoxymethyl)-2-furaldehyde (MMF) is considered a potential bio-diesel candidate or additive. [] This interest stems from the increasing need for sustainable and environmentally friendly alternatives to fossil fuels. MMF can be produced from renewable resources like fructose, a simple sugar abundant in biomass. []
Q2: What is the most efficient method to produce 5-(Methoxymethyl)-2-furaldehyde from fructose, as described in the research?
A2: The research highlights a two-step process for efficient MMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO) at 150°C. Then, methanol is added to the reaction mixture, reacting with 5-HMF to yield MMF at a lower temperature of 100°C. This sequential, one-pot, two-step method, utilizing a readily prepared silica gel-supported nitric acid (SiO2-HNO3) catalyst, achieved a 70% yield of MMF with complete conversion of fructose. []
Q3: Besides 5-(Methoxymethyl)-2-furaldehyde, are there other compounds produced during the conversion of fructose?
A3: Yes, the research indicates that other potential bio-diesel candidates are produced alongside MMF during the conversion of fructose. These include 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 2-(dimethoxymethyl)-5-(methoxymethyl) furan (DMMF). [] The specific yields of these compounds depend on the reaction conditions, solvent system, and catalyst used.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
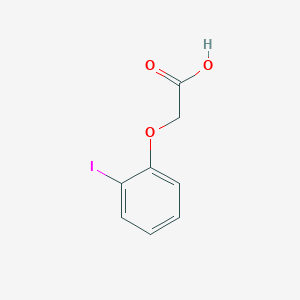
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
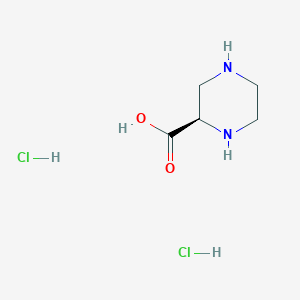

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
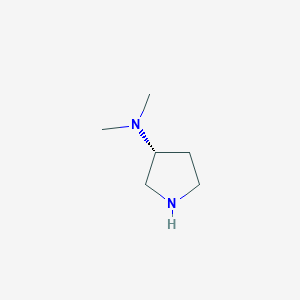
![[D-Lys3]-GHRP-6](/img/structure/B158493.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

